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Compound of Interest

Compound Name:
Rhodium(II) trimethylacetate,

dimer

Cat. No.: B12344570 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure,

spectroscopic properties, and catalytic applications of dirhodium(II) tetrakis(trimethylacetate),

also known as dirhodium(II) tetrapivalate. This paddlewheel complex is a significant catalyst in

organic synthesis, particularly in reactions involving carbene transfer.

Synthesis and Structure
Dirhodium(II) tetrakis(trimethylacetate) is typically synthesized via a ligand exchange reaction

from the more readily available dirhodium(II) tetraacetate. The reaction involves heating

dirhodium(II) tetraacetate with an excess of pivalic acid, often in an organic solvent. The more

volatile acetic acid byproduct is removed to drive the reaction to completion. Purification can be

achieved through methods like azeotropic distillation to remove residual pivalic acid.

The structure of dirhodium(II) tetrakis(trimethylacetate) features a characteristic paddlewheel

geometry, with two rhodium atoms bridged by four trimethylacetate ligands. Each rhodium atom

is coordinated to four oxygen atoms from the carboxylate groups and the other rhodium atom,

forming a Rh-Rh single bond. The axial positions of the complex can be occupied by solvent

molecules or other ligands. While a specific crystal structure for the trimethylacetate complex is

not readily available in the searched literature, the structure is analogous to that of

dirhodium(II) tetraacetate. The increased steric bulk of the tert-butyl groups in the

trimethylacetate ligands can influence the solubility and catalytic activity of the complex.
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Synthesis Workflow:
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Caption: Synthesis of Dirhodium(II) tetrakis(trimethylacetate).

Spectroscopic and Physical Characterization
The characterization of dirhodium(II) tetrakis(trimethylacetate) relies on a combination of

spectroscopic techniques and physical property measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the complex. The following

table summarizes the reported NMR data for dirhodium(II) tetrakis(trimethylacetate) and its

DBU adduct.[1]
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Nucleus Compound Solvent
Chemical Shift

(δ, ppm)
Assignment

¹H

[Rh₂(μ-

O₂CCMe₃)₄(DBU

)₂]

CDCl₃ 0.92 (s)
Protons of the

pivalate groups

¹³C

[Rh₂(μ-

O₂CCMe₃)₄(DBU

)₂]

CDCl₃ 197.62

Carboxylate

carbon of the

pivalate

¹³C

[Rh₂(μ-

O₂CCMe₃)₄(DBU

)₂]

CDCl₃ 27.99

Methyl carbons

of the pivalate

groups

DBU = 1,8-diazabicyclo[5.4.0]undec-7-ene

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the coordination of the carboxylate ligands. The

key vibrational bands for related dirhodium(II) tetracarboxylate complexes are presented below.

Specific data for the trimethylacetate complex is not available, but the values are expected to

be in a similar range.

Compound ν_as(COO) (cm⁻¹) ν_s(COO) (cm⁻¹) Δν (cm⁻¹)

[Ru₂(t-

C₄H₉COO)₄Au(CN)₄]n
1487 1423 64

Data for a related diruthenium pivalate complex is provided for comparison.[2] The difference

(Δν) between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies of the

carboxylate group is indicative of the bridging coordination mode.

UV-Visible (UV-Vis) Spectroscopy
The electronic spectrum of dirhodium(II) tetracarboxylates is characterized by several

absorption bands in the visible and ultraviolet regions. While specific data for the
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trimethylacetate derivative is not detailed in the searched literature, the general spectral

features are consistent across this class of compounds.

Compound Type λ_max (nm) Assignment

Dirhodium(II)

Tetracarboxylates
~590 π(Rh-O) → σ(Rh-Rh)

Dirhodium(II)

Tetracarboxylates
~450 δ(Rh-Rh) → δ*(Rh-Rh)

X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure

of molecules. Although a specific crystal structure for dirhodium(II) tetrakis(trimethylacetate)

was not found in the search, the structural parameters are expected to be very similar to those

of dirhodium(II) tetraacetate. The key structural feature is the Rh-Rh bond length.

Compound Rh-Rh Bond Length (Å) Coordination Geometry

[Rh₂(μ-O₂CCH₃)₄] ~2.38 Paddlewheel

The Rh-Rh distance can vary depending on the nature of any axial ligands.[3]

Thermal Analysis
No specific data on the thermogravimetric analysis (TGA) or differential scanning calorimetry

(DSC) of dirhodium(II) tetrakis(trimethylacetate) was found in the provided search results.

Generally, dirhodium paddlewheel complexes exhibit good thermal stability.[4]

Catalytic Applications
Dirhodium(II) tetrakis(trimethylacetate) and related dirhodium(II) carboxylates are highly

effective catalysts for a variety of organic transformations, most notably those involving the

transfer of a carbene moiety from a diazo compound.

Cyclopropanation
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One of the most well-established applications of dirhodium(II) tetracarboxylates is the catalytic

cyclopropanation of alkenes with diazo compounds. The generally accepted mechanism

involves the formation of a rhodium-carbene intermediate, which then reacts with the alkene in

a concerted fashion to deliver the cyclopropane ring. The stereochemistry of the alkene is

typically retained in the product.

Catalytic Cycle for Cyclopropanation:

[Rh₂(O₂CR)₄]

Rh-Carbene Intermediate

+ Diazo

R'CHN₂

+ Alkene, - Cyclopropane

Cyclopropane N₂

- N₂

Alkene

Click to download full resolution via product page

Caption: Catalytic Cycle of Dirhodium-Catalyzed Cyclopropanation.

C-H Functionalization
Dirhodium(II) carboxylates also catalyze the insertion of carbenes into C-H bonds, a powerful

transformation for the direct functionalization of alkanes and other saturated systems. This

reaction also proceeds through a rhodium-carbene intermediate.

Experimental Protocols
Synthesis of Dirhodium(II) Tetrakis(trimethylacetate)
This protocol is adapted from a general procedure for the synthesis of dirhodium(II)

tetracarboxylates.
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Materials:

Dirhodium(II) tetraacetate

Pivalic acid

Anhydrous toluene

Dean-Stark apparatus

Standard glassware for inert atmosphere synthesis

Procedure:

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add

dirhodium(II) tetraacetate (1 equivalent) and pivalic acid (4-5 equivalents).

Add sufficient anhydrous toluene to dissolve the reactants upon heating.

Heat the mixture to reflux. The azeotropic removal of acetic acid with toluene will be

observed in the Dean-Stark trap.

Continue the reaction until no more acetic acid is collected.

Allow the reaction mixture to cool to room temperature.

The product may precipitate upon cooling. If not, the solvent can be removed under reduced

pressure.

The crude product can be purified by washing with a non-polar solvent like hexane to

remove excess pivalic acid, followed by drying under vacuum. Further purification can be

achieved by recrystallization or azeotropic distillation with a suitable solvent to remove any

remaining pivalic acid.

Conclusion
Dirhodium(II) tetrakis(trimethylacetate) is a valuable and versatile catalyst in organic synthesis.

Its characterization is well-established through a combination of spectroscopic and analytical
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techniques. The paddlewheel structure with a Rh-Rh bond is the key feature responsible for its

unique reactivity. While specific quantitative data for the trimethylacetate derivative can be

sparse in the literature, a comprehensive understanding of its properties can be achieved by

comparison with the well-studied dirhodium(II) tetraacetate and other analogous carboxylate

complexes. This guide provides a foundational understanding for researchers and

professionals working with this important class of catalysts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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